6,7-Diacetoxy-4-chloro-quinazoline
Overview
Description
6,7-Diacetoxy-4-chloro-quinazoline is a chemical compound with the molecular formula C12H9ClN2O4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in cancer research and drug development .
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which include 6,7-diacetoxy-4-chloro-quinazoline, have a wide range of pharmacological activities .
Mode of Action
Studies on similar quinazoline derivatives have shown that they can inhibit the colony formation and migration of cancer cells .
Biochemical Pathways
It has been observed that similar compounds can induce apoptosis of cancer cells and cause cell cycle arrest at the g1-phase .
Pharmacokinetics
The compound’s molecular weight is 28067 , which could potentially influence its bioavailability.
Result of Action
This compound has been found to display potent anti-proliferative activity against certain human cancer cell lines . It can inhibit the colony formation and migration of these cells, induce their apoptosis, and cause cell cycle arrest at the G1-phase .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6,7-Diacetoxy-4-chloro-quinazoline are not well-documented in the literature. It is known that quinazoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinazoline derivative .
Cellular Effects
The cellular effects of this compound are currently unknown as there is limited information available in the literature. Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of research in this area. Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline typically involves the acetylation of 4-chloro-quinazoline derivatives. One common method includes the reaction of 4-chloro-quinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at the 6 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Diacetoxy-4-chloro-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding dihydroxy compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: :
Properties
IUPAC Name |
(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFINQJTXMSFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650613 | |
Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938185-04-7 | |
Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.